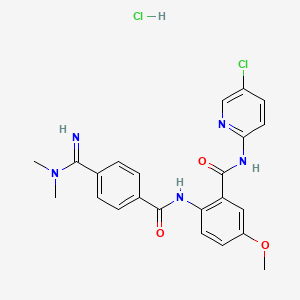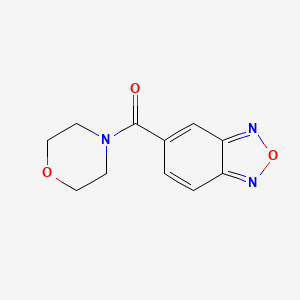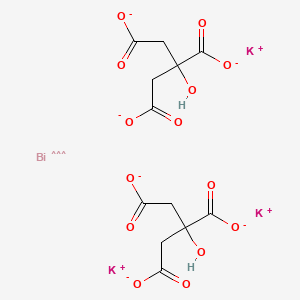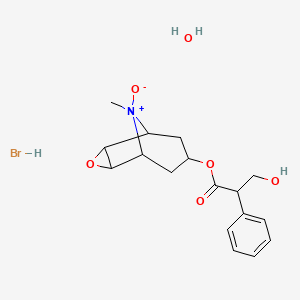![molecular formula C22H28FN3O3 B10798940 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B10798940.png)
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketanserin can be synthesized through a multi-step process involving the reaction of 4-(4-fluorobenzoyl)piperidine with 2-(2-aminoethyl)quinazolin-4(3H)-one. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Ketanserin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Ketanserin undergoes various chemical reactions, including:
Oxidation: Ketanserin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Ketanserin, altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the Ketanserin molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperature, pH, and solvent choice to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketanserin derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups that enhance receptor binding .
Scientific Research Applications
Ketanserin is extensively used in scientific research for its ability to block 5-HT2A serotonin receptors. Its applications include:
Chemistry: Studying the interactions of serotonin receptors with various ligands.
Biology: Investigating the role of serotonin in physiological processes.
Medicine: Exploring potential therapeutic uses in conditions like hypertension and psychiatric disorders.
Industry: Developing new drugs and therapeutic agents based on its receptor-blocking properties.
Mechanism of Action
Ketanserin exerts its effects by selectively binding to and blocking 5-HT2A serotonin receptors. This action inhibits the receptor’s normal function, leading to various physiological effects such as reduced blood pressure and altered neurotransmitter release. The molecular targets include serotonin receptors in the brain and cardiovascular system, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: Another serotonin receptor antagonist with broader receptor affinity.
Ritanserin: Similar to Ketanserin but with different receptor selectivity.
Mianserin: An antidepressant with serotonin receptor-blocking properties.
Uniqueness of Ketanserin
Ketanserin’s uniqueness lies in its high selectivity for the 5-HT2A receptor, making it a valuable tool for studying serotonin-related processes. Its ability to block specific serotonin receptors with minimal off-target effects distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H28FN3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H28FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h5-8,16,18-19H,1-4,9-14H2,(H,24,29) |
InChI Key |
CUPGQJUAAHWIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4aS,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10798861.png)

![2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B10798888.png)





![(2S,6Z,10S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione](/img/structure/B10798933.png)
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798942.png)

![4-[[(3R)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10798962.png)
![(4R,5S,6S)-3-[(3S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10798965.png)
